![molecular formula C15H19NO2 B13452374 Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{2-benzyl-2-azabicyclo[211]hexan-1-yl}acetate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azabicyclohexane family, which is known for its rigid and strained ring systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound. This reaction can be initiated using UV light and typically requires specific conditions such as low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment to handle large volumes and maintain the necessary reaction conditions. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate undergoes various types of chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals
Mécanisme D'action
The mechanism by which methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol: This compound shares a similar core structure but differs in its functional groups.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Another related compound with a similar bicyclic structure but different substituents
Uniqueness
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications where ester functionality is desired .
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
methyl 2-(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)9-15-7-13(8-15)11-16(15)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clé InChI |
NCCYUZANUJHVFP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC12CC(C1)CN2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
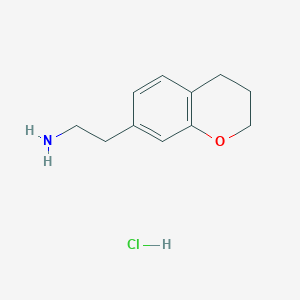
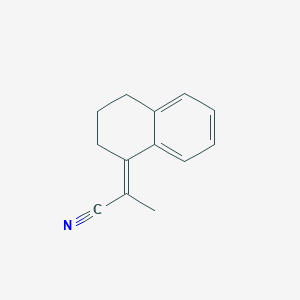
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
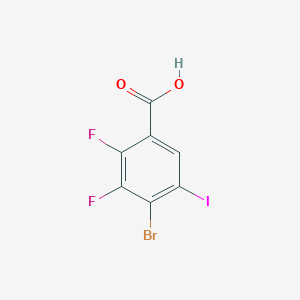
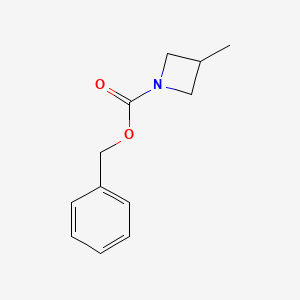
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

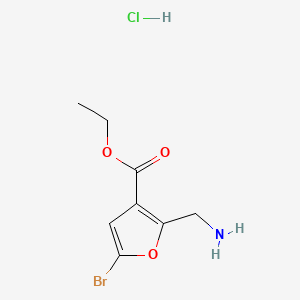
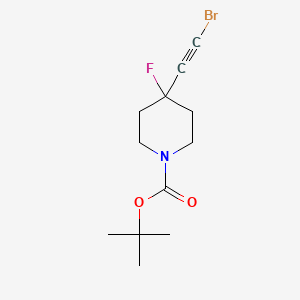

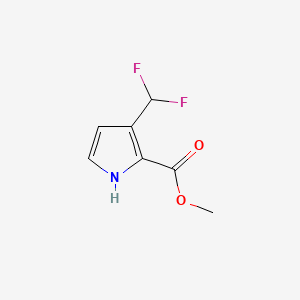
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
